
3-Tert-butyl-4-fluorobenzyl iodide
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Description
3-Tert-butyl-4-fluorobenzyl iodide is a useful research compound. Its molecular formula is C11H14FI and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Tert-butyl-4-fluorobenzyl iodide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki coupling or nucleophilic substitution. For example, tert-butyl groups can be introduced via tert-butoxycarbonyl (Boc) protection, followed by fluorination and iodination. Key parameters include temperature control (e.g., maintaining ≤0°C during iodination to prevent side reactions), solvent selection (polar aprotic solvents like DMF for stability), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NaI for complete substitution). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Due to its light sensitivity and potential iodide degradation, store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Use glove boxes for air-sensitive reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation. Spills should be neutralized with sodium thiosulfate to mitigate iodine release .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for tert-butyl singlet (~1.3 ppm) and benzyl CH₂-I coupling (δ 4.3–4.7 ppm, split due to adjacent fluorine).
- ¹⁹F NMR : A singlet near –110 ppm confirms the para-fluorine position.
- MS (ESI+) : Expect [M+H]⁺ with isotopic patterns characteristic of iodine (m/z ≈ 308). Cross-validate with FT-IR for C-I stretches (~500 cm⁻¹) .
Q. How do physical properties (e.g., solubility, melting point) influence experimental design?
- Methodological Answer : The compound’s low solubility in water requires polar aprotic solvents (e.g., THF, DCM) for reactions. Its melting point (~90–95°C) dictates heating methods for recrystallization. Density (≈1.4 g/cm³) affects layer separation in extraction protocols. Pre-experiment solubility tests in target solvents are advised to optimize reaction homogeneity .
Q. What are the best practices for quantifying purity, and which analytical standards are recommended?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Calibrate with iodide standards (e.g., NIST-traceable KI solutions) to validate iodometric titration for iodine content. Purity ≥95% is acceptable for most synthetic applications; discrepancies >2% require re-purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures or diffraction data for this compound?
- Methodological Answer : X-ray diffraction (XRD) is ideal, but powder methods may fail due to overlapping reflections (Table II in ). Use single-crystal XRD with synchrotron radiation for high resolution. Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths and angles. Contradictions in unit cell parameters often arise from polymorphism—thermal analysis (DSC) can identify phase transitions .
Q. What strategies mitigate decomposition during catalytic applications (e.g., cross-coupling reactions)?
- Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT) in palladium-catalyzed reactions. Lower reaction temperatures (e.g., 40°C instead of 80°C) and shorten reaction times (<12 hours) reduce iodide loss. Monitor degradation via in-situ Raman spectroscopy tracking the C-I bond (~500 cm⁻¹). Alternative ligands (e.g., XPhos) enhance catalytic efficiency, minimizing excess reagent use .
Q. How can kinetic studies elucidate the mechanism of iodine substitution in this benzyl iodide?
- Methodological Answer : Conduct pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaSPh in DMSO). Use stopped-flow UV-Vis to track absorbance changes at 290 nm (C-I bond cleavage). Arrhenius plots (ln k vs. 1/T) reveal activation energy; a negative entropy of activation (ΔS‡ < 0) suggests associative mechanisms. Isotope effects (kH/kD) distinguish between SN2 and radical pathways .
Q. What computational methods best predict the compound’s reactivity in electrophilic aromatic substitution?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (fluorine directs meta substitution). Compare HOMO-LUMO gaps with analogous compounds to assess reactivity trends. MD simulations in explicit solvent (e.g., acetonitrile) model solvation effects on transition states .
Q. How do researchers address discrepancies in bioactivity data across studies (e.g., antimicrobial assays)?
- Methodological Answer : Standardize assays using CLSI guidelines. Control variables:
- Culture medium : Use Mueller-Hinton II for consistency.
- Compound solubility : Ensure DMSO concentration ≤1% to avoid cytotoxicity.
- Positive controls : Compare with ciprofloxacin for bacteria and fluconazole for fungi. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences (p < 0.05). Replicate experiments across ≥3 independent labs to confirm trends .
Properties
Molecular Formula |
C11H14FI |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
2-tert-butyl-1-fluoro-4-(iodomethyl)benzene |
InChI |
InChI=1S/C11H14FI/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,7H2,1-3H3 |
InChI Key |
FPPABVRMJIDGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CI)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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